(2S)-2-amino-2-phenylpropanoic acid
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Description
Scientific Research Applications
Optical Resolution and Synthesis
Optical resolution techniques have been applied to obtain optically active forms of (2S)-2-amino-2-phenylpropanoic acid derivatives, which are crucial for the synthesis of specific pharmaceutical compounds. For example, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved optical resolution using resolving agents, followed by hydrolysis to yield the desired optically pure acids (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Computational Peptidology
Computational methods have been employed to study the molecular properties and reactivity descriptors of antifungal tripeptides containing (2S)-2-amino-2-phenylpropanoic acid derivatives. This approach aids in understanding their biological activity and optimizing their design for pharmaceutical applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Asymmetric Syntheses
Asymmetric synthesis techniques have developed novel amino acid derivatives, including (2S)-2-amino-2-phenylpropanoic acid derivatives, for potential use in drug development and synthesis of biologically active molecules (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).
Biosynthesis and Regulation in Plants
The biosynthesis and regulation of phenylpropanoids, derived from aromatic amino acids like (2S)-2-amino-2-phenylpropanoic acid, play significant roles in plant development and defense mechanisms. Studies on the regulatory mechanisms of phenylpropanoid biosynthesis highlight the involvement of miRNAs and transcription factors in controlling these pathways (Deng & Lu, 2017).
Thermodynamic Properties in Aqueous Solutions
Research into the thermodynamic properties of amino acids, including (2S)-2-amino-2-phenylpropanoic acid, in aqueous solutions provides insights into protein stabilization mechanisms and interactions between amino acids and other molecules in biological systems (Pal & Chauhan, 2011).
properties
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335235 |
Source
|
Record name | 2-Phenyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2-phenylpropanoic acid | |
CAS RN |
13398-26-0 |
Source
|
Record name | 2-Phenyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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